![molecular formula C16H24OSi B14286319 tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane CAS No. 137494-48-5](/img/structure/B14286319.png)
tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane: is an organosilicon compound that features a tert-butyl group, an ethenylphenyl group, and a dimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane typically involves the reaction of tert-butyl alcohol with a suitable ethenylphenyl derivative in the presence of a dimethylsilane reagent. The reaction conditions often require a catalyst, such as a Lewis acid, and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as distillation and recrystallization are commonly employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane can undergo oxidation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where one of its functional groups is replaced by another group, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce simpler silane compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: While specific biological applications are less common, the compound’s unique structure makes it a candidate for research in drug delivery systems and as a potential bioactive molecule.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its properties make it suitable for applications requiring thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include the formation of reactive intermediates that facilitate the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl{[1-(3,4-dimethoxyphenyl)ethenyl]oxy}dimethylsilane
- tert-Butyl{[1-(3-ethoxyphenyl)ethenyl]oxy}dimethylsilane
Uniqueness: tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane is unique due to the presence of the ethenylphenyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and synthetic chemistry.
Eigenschaften
CAS-Nummer |
137494-48-5 |
|---|---|
Molekularformel |
C16H24OSi |
Molekulargewicht |
260.45 g/mol |
IUPAC-Name |
tert-butyl-[1-(3-ethenylphenyl)ethenoxy]-dimethylsilane |
InChI |
InChI=1S/C16H24OSi/c1-8-14-10-9-11-15(12-14)13(2)17-18(6,7)16(3,4)5/h8-12H,1-2H2,3-7H3 |
InChI-Schlüssel |
MXQVTXWJIHLFSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(=C)C1=CC=CC(=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


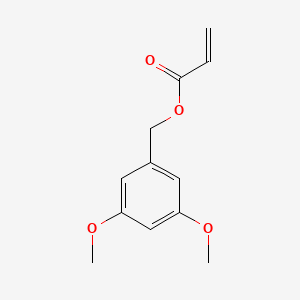
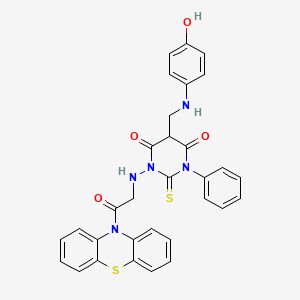
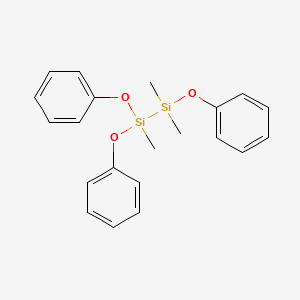
![Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate](/img/structure/B14286242.png)
![10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B14286243.png)
![2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol](/img/structure/B14286247.png)
![[3-Fluoro-2-(methylsulfanyl)propyl]benzene](/img/structure/B14286263.png)
![2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B14286268.png)
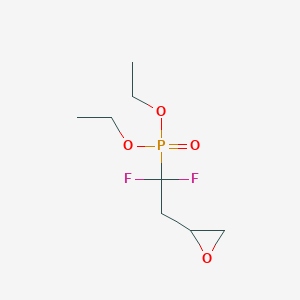
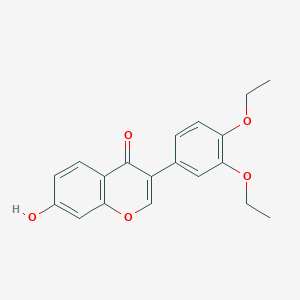

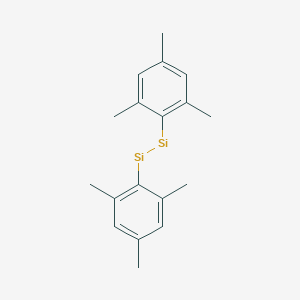
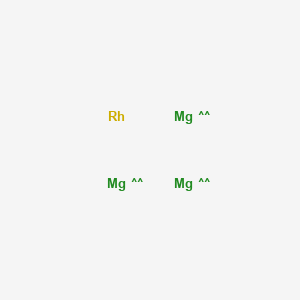
![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
